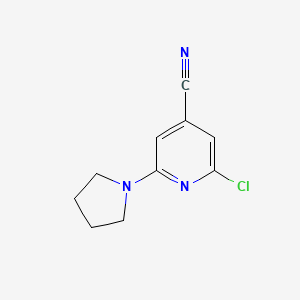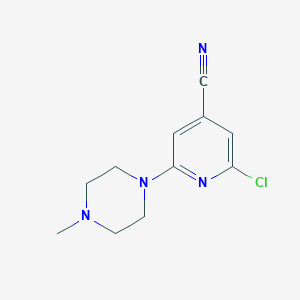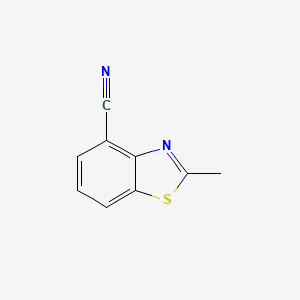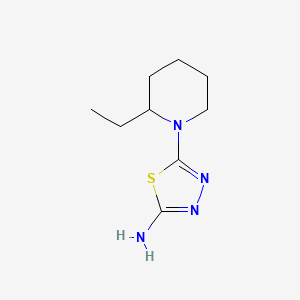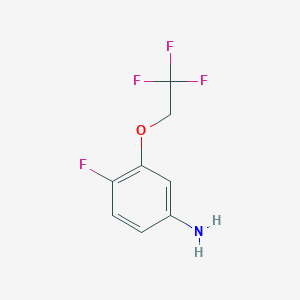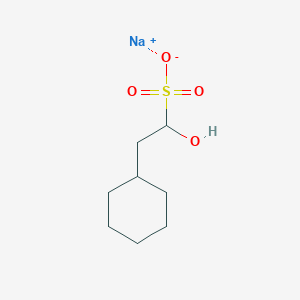
Sodium 2-cyclohexyl-1-hydroxyethanesulfonate
Overview
Description
Sodium 2-cyclohexyl-1-hydroxyethanesulfonate is a chemical compound with the molecular formula C8H15NaO4S . It is used in various fields such as life sciences, organic synthesis, and environmental measurement .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C8H15NaO4S . Detailed structural analysis would require more specific information such as spectroscopic data.Physical and Chemical Properties Analysis
This compound has a molecular weight of 230.25 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .Scientific Research Applications
Synthesis and Bacterial Metabolism of Cyclamate Analogues
Sodium cyclamate, an artificial sweetener banned in the U.S. due to alleged carcinogenic properties, undergoes bacterial metabolism releasing cyclohexylamine, considered carcinogenic. Research focused on analogues of cyclamate, including Sodium 2-cyclohexyl-1-hydroxyethanesulfonate, to explore their metabolism and stereochemical influences on chemical properties. The study found substantial stereochemical influences on the chemical properties of these compounds, shedding light on the pathway but not leading towards a safe, non-metabolizable sweetening agent (Wiley et al., 1983).
Studies on Hemotoxicity of Chemotherapy Drugs with Mesna
In an investigation into the protective action of sodium-2-mercaptoethanesulfonate (mesna) against hemotoxicity caused by anticancer drugs, mesna did not exhibit protective effects against the toxicity of anticancer drugs on hematopoietic progenitor cells. This study contributes to understanding the interaction and effectiveness of mesna with other drugs in mitigating adverse effects (Lerza et al., 1988).
Hydrolysis Products of Spiroplatin and Nephrotoxicity
Investigation into the cisplatin analog spiroplatin, specifically its hydrolysis products, revealed that sodium sulfate reduces the hydrolysis of the sulfato ligand, affecting the equilibrium state and, consequently, the nephrotoxicity in rats. This research provides insights into the chemical behavior and toxicity of spiroplatin analogues in biological systems (Elferink et al., 1984).
Systemic Toxicity Evaluation of PVC with New Plasticizer
A study evaluated the systemic toxicity caused by repeated exposure to leachables of di(2-ethylhexyl)-1,2-cyclohexane plasticized polyvinyl chloride (PVC) using a dual route of parenteral administration in rats. The research, focused on clinical pathology and histopathological examination, concluded that the rats did not show significant systemic toxicity, advancing our understanding of the safety and effects of new plasticizers in medical materials (Hou et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
sodium;2-cyclohexyl-1-hydroxyethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S.Na/c9-8(13(10,11)12)6-7-4-2-1-3-5-7;/h7-9H,1-6H2,(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHWYTJHABHOGB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




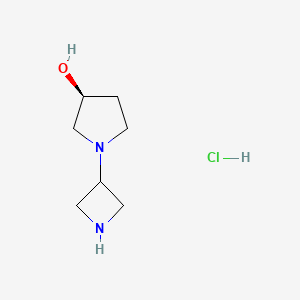
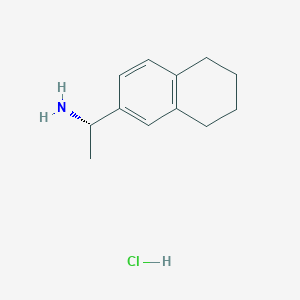
![2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B1407272.png)
